molecular formula C11H10O4 B1395533 Ethyl 3-hydroxybenzofuran-2-carboxylate CAS No. 91181-95-2

Ethyl 3-hydroxybenzofuran-2-carboxylate

Cat. No. B1395533
CAS RN: 91181-95-2
M. Wt: 206.19 g/mol
InChI Key: LZMVMKXUQAQMJQ-UHFFFAOYSA-N
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Description

Ethyl 3-hydroxybenzofuran-2-carboxylate is a chemical compound with the molecular formula C11H10O4 . It has a molecular weight of 206.19 .


Molecular Structure Analysis

The molecular structure of Ethyl 3-hydroxybenzofuran-2-carboxylate consists of 11 carbon atoms, 10 hydrogen atoms, and 4 oxygen atoms .


Physical And Chemical Properties Analysis

Ethyl 3-hydroxybenzofuran-2-carboxylate has a predicted melting point of 70.5-71.5 °C, a predicted boiling point of 300.9±22.0 °C, and a predicted density of 1.295±0.06 g/cm3 . Its pKa is predicted to be 7.20±0.50 .

Scientific Research Applications

Synthesis and Derivative Formation

  • Ethyl 3-hydroxybenzofuran-2-carboxylate is used in the synthesis of hydroxy-6H-benzofuro[3,2-c][1]benzopyran-6-ones through Michael addition and further treatment with anhydrous pyridine hydrochloride (Mcpherson & Ponder, 1976).

Chemical Transformations and Reactions

  • This compound is involved in the carboxylation of hydroxyarenes with metal alkyl carbonates, contributing to the synthesis of various hydroxybenzoic and hydroxynaphthoic acids (Suerbaev, Aldabergenov, & Kudaibergenov, 2015).
  • It has been used in a scalable synthesis of ethyl 1-(hydroxymethyl)-1,3-dihydroisobenzofuran-1-carboxylate, involving an unusual addition of an aryllithium reagent to diethyl ketomalonate (Rocke, Conn, Eisenbeis, & Ruggeri, 2012).

Optical and Material Science Applications

  • In the field of optics and material sciences, derivatives of Ethyl 3-hydroxybenzofuran-2-carboxylate have been studied for their potential in photodiode applications, showing remarkable optical behavior (Elkanzi, Farag, Roushdy, & Mansour, 2020).

Pharmacological Aspects

  • Despite the exclusion of drug use, dosage, and side effects information, it's noteworthy that derivatives of this compound, such as 4-hydroxy-3-methyl-6-phenylbenzofuran-2-carboxylic acid ethyl ester, have been investigated for their anti-tumor properties (Hayakawa et al., 2004).

Additional Chemical Syntheses

  • Ethyl 3-hydroxybenzofuran-2-carboxylate has been used in various other chemical syntheses, such as the preparation of novel Schiff bases and their metal complexes, displaying antibacterial activity (Altundas et al., 2010).

properties

IUPAC Name

ethyl 3-hydroxy-1-benzofuran-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O4/c1-2-14-11(13)10-9(12)7-5-3-4-6-8(7)15-10/h3-6,12H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZMVMKXUQAQMJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=CC=CC=C2O1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-hydroxybenzofuran-2-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
C CHZNH - BENZO FU RAN S, 1974 - Wiley Online Library
… Ethyl 3-hydroxybenzofuran-2-carboxylate is methylated with methyl iodide in presence of lithium. sodium, and/or potassium; with ethanol, n-propanol and/or butanol. lithium is used as a …
Number of citations: 0 onlinelibrary.wiley.com
BY Mane, YS Agasimundin, B Shivakumar - 2010 - nopr.niscpr.res.in
… Ethyl 3-hydroxybenzofuran-2-carboxylate 1 was prepared by single pot synthesis12,13 from methyl salicylate and diethylbromomalonate. The reaction of this with various aromatic …
Number of citations: 16 nopr.niscpr.res.in
BY Mane, YS Agasimundin, B Shivkumar… - Journal of the Chilean …, 2009 - SciELO Chile
… Ethyl 3-hydroxybenzofuran-2-carboxylate was prepared by single pot synthesis 15 from methyl salicylate and diethylbromo malonate served as key starting material for the synthesis of …
Number of citations: 21 www.scielo.cl

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